Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base
The hydrochloride salt form of 2-(3-amino-1H-pyrazol-1-yl)ethanol demonstrates significantly improved aqueous solubility compared to the free base form of 3-aminopyrazole, which is only moderately soluble in water and requires heating [1]. While specific quantitative solubility values for the target compound are not publicly available, the presence of the hydrochloride counterion and the hydrophilic hydroxyethyl group is known to substantially increase water solubility, a critical property for aqueous-phase reactions and biological assays .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form; reported as having enhanced solubility |
| Comparator Or Baseline | 3-Aminopyrazole (free base); soluble in hot water, ethanol |
| Quantified Difference | Qualitative improvement; precise fold-change unavailable. |
| Conditions | Qualitative assessment from vendor datasheets and standard pharmaceutical salt principles. |
Why This Matters
Improved aqueous solubility simplifies the use of this building block in multi-step, one-pot syntheses in water or aqueous media, and facilitates direct screening in biochemical assays without the need for high concentrations of DMSO.
- [1] NBInno. (2025). 3-Aminopyrazole: High-Purity Chemical Intermediate for Pharmaceutical Synthesis. View Source
